

Application Notes: Preparation and Use of TM5275 Sodium Salt for Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Introduction: TM5275 is a potent and orally bioavailable small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator in the fibrinolytic system.[1][2] PAI-1 is the primary inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators, thereby controlling the generation of plasmin and the degradation of fibrin and extracellular matrix (ECM).[3] Elevated PAI-1 levels are implicated in various pathologies, including thrombosis, fibrosis, and cancer.[3][4] TM5275 exerts its effect by binding to PAI-1 and preventing the formation of a stable complex with plasminogen activators, thus restoring fibrinolytic activity.[5][6] These application notes provide detailed protocols for the preparation of **TM5275 sodium** salt stock solutions and their use in cell culture experiments.

Physicochemical Properties and Storage

Proper handling and storage of **TM5275 sodium** salt are critical for maintaining its stability and activity. The key properties are summarized below.

Table 1: Physicochemical Properties of TM5275 Sodium Salt



Property	Value	References	
Chemical Name	5-chloro-2-[[2-[2-[4- (diphenylmethyl)-1- piperazinyl]-2- oxoethoxy]acetyl]amino]- benzoic acid, monosodium salt	[6]	
Molecular Formula	C28H27CIN3NaO5	[7]	
Molecular Weight	543.97 g/mol	[7]	
CAS Number	1103926-82-4	[6]	
Appearance	White to off-white solid	[7]	
Purity	≥98%		
IC50	6.95 μM for PAI-1	[1][7]	
Solubility	- Soluble up to 100 mM in fresh DMSO - Insoluble in water and ethanol	[1]	

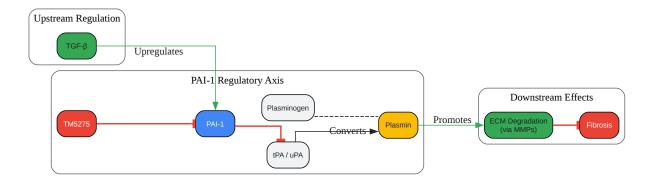
Table 2: Recommended Storage Conditions

Form	Storage Temperature	Duration	References
Solid Powder	+4°C (sealed, away from moisture)	As per manufacturer	[7]
DMSO Stock Solution	-20°C (sealed aliquots)	Up to 1 month	[7]
DMSO Stock Solution	-80°C (sealed aliquots)	Up to 6 months	[7]

Mechanism of Action and Signaling Pathway



TM5275 functions by directly inhibiting PAI-1. In many pathological states, signaling molecules like Transforming Growth Factor-beta (TGF-β) increase the expression of PAI-1.[8][9] PAI-1 then binds to and inactivates tPA and uPA, preventing the conversion of plasminogen to plasmin. This reduction in plasmin activity leads to decreased degradation of the ECM, contributing to fibrosis.[3][10] By inhibiting PAI-1, TM5275 restores the activity of tPA and uPA, promoting ECM breakdown.[8] PAI-1 also engages in non-fibrinolytic signaling, for instance by interacting with the LRP1 receptor to promote cell migration and survival, which can also be affected by PAI-1 inhibition.[3][4]



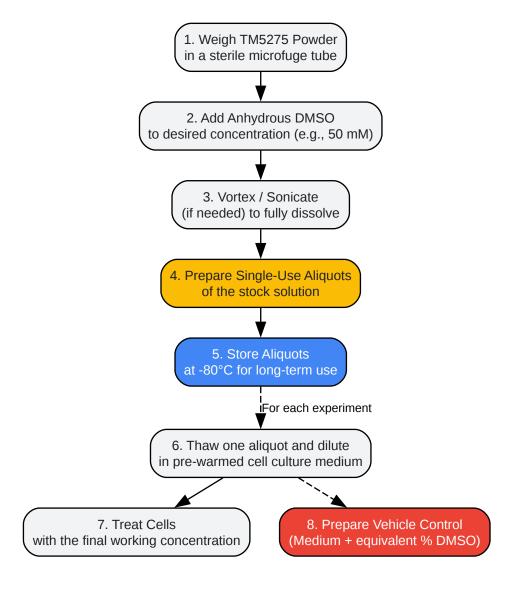
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Figure 1. Simplified signaling pathway of PAI-1 inhibition by TM5275.

Experimental Workflow and Protocols

The following workflow outlines the entire process from receiving the compound to treating cells in culture.





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References

- 1. selleckchem.com [selleckchem.com]
- 2. TM 5275 sodium salt | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]







- 3. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 5. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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